N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4
CAS No.: 1188263-50-4
Cat. No.: VC0196673
Molecular Formula: C12H7NO2CD4
Molecular Weight: 205.25
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1188263-50-4 |
---|---|
Molecular Formula | C12H7NO2CD4 |
Molecular Weight | 205.25 |
IUPAC Name | 5-methyl-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)pyridin-2-one |
Standard InChI | InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i3D,4D,5D,6D |
SMILES | CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
Chemical Identity and Structure
Basic Chemical Properties
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 is a deuterated derivative of the parent compound N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone. The addition of four deuterium atoms to the phenyl ring creates a stable isotope-labeled molecule that maintains similar chemical properties to the unlabeled version while providing distinctive mass spectrometry characteristics.
The basic chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1188263-50-4 |
Molecular Formula | C12H7NO2CD4 or C12H7D4NO2 |
Molecular Weight | 205.25 g/mol |
Purity (Commercial) | > 95% |
Related CAS (unlabeled) | 851518-71-3 |
PubChem Compound ID | 57369306 |
The compound consists of a pyridone ring with a methyl substituent at the 5-position, connected to a hydroxyphenyl group containing four deuterium atoms at positions 2, 3, 5, and 6 of the phenyl ring . This specific deuterium labeling pattern is critical for its research applications, particularly in mass spectrometry studies where the isotopic signature can be easily distinguished from the unlabeled compound.
Chemical Identifiers
Various chemical identifiers provide standardized ways to represent and catalog this compound in chemical databases and literature. These identifiers are essential for unambiguous chemical communication and database searching .
Identifier Type | Value |
---|---|
IUPAC Name | 5-methyl-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)pyridin-2-one |
Standard InChI | InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i3D,4D,5D,6D |
SMILES | [2H]c1c([2H])c(N2C=C(C)C=CC2=O)c([2H])c([2H])c1O |
MDL Number | MFCD07369447 |
FDA UNII (parent compound) | 1235HYH05C |
These identifiers enable researchers to precisely communicate the structure and properties of the compound across different platforms and databases . The InChI code, in particular, provides a comprehensive representation of the chemical structure including the deuterium labeling pattern.
Physical and Chemical Properties
Physical State and Appearance
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 is typically found in the form of a white solid at room temperature . While specific details about the physical properties of the deuterated version are somewhat limited in the literature, many of its properties can be inferred from the non-deuterated parent compound, with adjustments for the slight mass difference due to deuterium substitution.
The physical appearance and state of this compound make it suitable for laboratory handling and storage in research settings. Its solid-state stability contributes to its usefulness in analytical standards preparation and long-term storage capabilities.
Solubility and Stability
Storage recommendations typically suggest keeping the compound sealed in dry conditions at 2-8°C to maintain its stability and prevent degradation . These storage conditions help preserve the integrity of the deuterium labeling, which is crucial for its application in analytical techniques.
The stability of deuterated compounds generally parallels that of their non-deuterated counterparts, though sometimes with slightly enhanced stability due to the kinetic isotope effect, where carbon-deuterium bonds can be slightly stronger than carbon-hydrogen bonds.
Spectroscopic Properties
The spectroscopic properties of N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 are particularly important for its applications in analytical chemistry and pharmacokinetic studies. The deuterium labeling creates distinctive mass spectrometric patterns that can be easily distinguished from the unlabeled compound, making it valuable as an internal standard in quantitative analysis.
In mass spectrometry, the compound exhibits a characteristic M+4 peak relative to the non-deuterated version, reflecting the presence of four deuterium atoms. This distinct isotopic signature enables researchers to track the compound through complex biological matrices and distinguish it from endogenous compounds or the non-deuterated analog .
The accurate mass of the compound is reported as 205.1041, which is consistent with the theoretical mass calculated from its molecular formula C12H7D4NO2 . This precise mass information is essential for high-resolution mass spectrometry applications.
Applications in Research
Stable Isotope Tracing
One of the primary applications of N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 is in stable isotope tracing studies. The deuterium labeling provides a non-radioactive, safe method for tracking molecular transformations and metabolic pathways in biological systems.
In metabolic studies, the deuterium-labeled compound can be administered and then tracked through various biological transformations, providing insights into metabolic pathways that would be difficult to elucidate with unlabeled compounds. The mass difference introduced by the deuterium labeling allows researchers to distinguish between the administered compound and endogenous molecules.
This application is particularly valuable in drug development and pharmacological research, where understanding the metabolic fate of compounds is crucial for assessing safety and efficacy. The stability of the deuterium label makes it suitable for both in vitro and in vivo studies .
Pharmacokinetic Studies
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 plays an important role in pharmacokinetic studies, particularly as it relates to pirfenidone research. As a deuterated metabolite of pirfenidone, it can be used to study the metabolism and disposition of this drug in biological systems .
Pirfenidone is a medication used to treat patients with kidney disease who have diabetes, and understanding its metabolic pathways is crucial for optimizing its therapeutic applications . The deuterated analog enables researchers to conduct quantitative studies of drug metabolism with high precision and accuracy.
In pharmacokinetic studies, the deuterated compound can serve as an internal standard for analyzing the non-deuterated metabolite, allowing for accurate quantification of metabolite concentrations in complex biological matrices such as plasma, urine, or tissue samples.
Mass Spectrometry Applications
One of the most significant applications of N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 is in mass spectrometry-based analytical methods. The deuterium labeling creates a compound with nearly identical chemical properties to the unlabeled version but with a distinct mass spectral signature .
This property makes the compound ideal for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods, where it can be added to samples at a known concentration to facilitate quantitative analysis of the unlabeled compound. The four-unit mass difference provides clear separation in mass spectra, even in complex biological matrices.
Additionally, the deuterated compound can be used in isotope dilution mass spectrometry (IDMS), a highly accurate technique for quantitative analysis. This approach is particularly valuable in pharmaceutical research, clinical studies, and environmental monitoring where precise quantification is essential .
Relationship to Parent Compound
Comparison with Non-deuterated Analog
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 is the deuterated version of N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone (CAS: 851518-71-3). The two compounds share the same basic structure and chemical properties, with the key difference being the replacement of four hydrogen atoms with deuterium atoms in the phenyl ring .
The following table compares some of the key properties of the deuterated and non-deuterated compounds:
Property | N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone | N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 |
---|---|---|
CAS Number | 851518-71-3 | 1188263-50-4 |
Molecular Formula | C12H11NO2 | C12H7D4NO2 |
Molecular Weight | 201.22 g/mol | 205.25 g/mol |
Melting Point | 161-162°C | Not specified (likely similar) |
Physical State | White solid | White solid |
The deuterium labeling generally has minimal effect on the chemical reactivity and physical properties of the compound, though slight differences may exist due to the kinetic isotope effect. These similarities in chemical behavior, coupled with the distinct mass spectral properties, make the deuterated compound valuable for analytical applications .
Applications in Pirfenidone Research
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 has specific applications in research related to pirfenidone, a medication used to treat idiopathic pulmonary fibrosis and kidney disease in diabetic patients . The compound is described as a deuterated metabolite of pirfenidone, suggesting its importance in understanding the metabolic pathways of this drug .
Pirfenidone is known to undergo extensive metabolism in the body, and N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone is one of its metabolites. The deuterated version provides a tool for tracking and quantifying this metabolite in biological samples, contributing to a better understanding of pirfenidone's pharmacokinetics and pharmacodynamics .
This research application highlights the value of deuterated compounds in pharmaceutical development and post-market surveillance, where understanding drug metabolism is crucial for assessing safety and efficacy.
Metabolic Studies
In metabolic studies, N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 serves as an important tool for investigating the biotransformation of pirfenidone and related compounds. The stable isotope labeling allows researchers to track metabolic conversions and quantify metabolites with high precision .
By using the deuterated compound in metabolic stability assays, researchers can assess how quickly and extensively a drug is metabolized, which has implications for dosing regimens and potential drug interactions. The deuterium labeling provides a reliable way to distinguish between the compound of interest and background signals in complex biological matrices.
Furthermore, the compound can be used in studies investigating enzyme kinetics, metabolic pathways, and the identification of novel metabolites. These applications contribute to the broader field of drug metabolism and pharmacokinetics (DMPK) research, which is essential for drug development and optimization .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume